1,4-Diethyl-4-piperidinol is a chemical compound belonging to the piperidine class of compounds, characterized by a piperidine ring with two ethyl groups attached at the 1 and 4 positions and a hydroxyl group at the 4 position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of other chemical entities.
1,4-Diethyl-4-piperidinol can be synthesized from commercially available starting materials, primarily piperidine and ethyl bromide or ethyl iodide. Its synthesis has been documented in several scientific articles and patents, highlighting its relevance in organic chemistry.
1,4-Diethyl-4-piperidinol is classified as an aliphatic amine and a secondary alcohol. It is part of the broader category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 1,4-Diethyl-4-piperidinol typically involves the alkylation of piperidine with ethyl halides (such as ethyl bromide) under basic conditions. One common method includes:
The reaction conditions typically require careful control of temperature and time to maximize yield and minimize side reactions. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance reaction efficiency.
The molecular formula of 1,4-Diethyl-4-piperidinol is . Its structure features a six-membered piperidine ring with two ethyl groups at the nitrogen and carbon positions and a hydroxyl group at the carbon position.
1,4-Diethyl-4-piperidinol participates in various chemical reactions due to its functional groups:
The reactivity of the hydroxyl group allows for transformations that can modify the compound's properties for specific applications in pharmaceuticals and agrochemicals.
The mechanism of action for compounds like 1,4-Diethyl-4-piperidinol often involves interaction with biological targets such as enzymes or receptors. Its structural similarity to neurotransmitters allows it to potentially modulate neurotransmission processes.
Research indicates that derivatives of piperidinols may exhibit antitumor activity by inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
1,4-Diethyl-4-piperidinol is soluble in organic solvents like ethanol and ether but may have limited solubility in water due to its hydrophobic ethyl groups. Its reactivity is influenced by the presence of both the hydroxyl group and the nitrogen atom within the ring structure.
1,4-Diethyl-4-piperidinol finds applications in various scientific fields:
The structural evolution of piperidinol derivatives represents a cornerstone in medicinal chemistry, tracing back to the mid-20th century when natural alkaloids like piperine first revealed the pharmacological potential of this scaffold. Early research focused on simple N-alkyl substitutions to enhance bioavailability and metabolic stability. The introduction of the 4-piperidinol motif—characterized by a hydroxyl group at the C4 position—marked a significant advancement, enabling stereoselective functionalization critical for receptor binding. By the 1980s, 1,4-disubstituted piperidines emerged as privileged structures in central nervous system (CNS) therapeutics, exemplified by T-type calcium channel inhibitors such as compound 30 (a 3-axial fluoropiperidine), which demonstrated efficacy in rodent models of epilepsy and Parkinson’s disease at nanomolar concentrations [2]. The strategic incorporation of ethyl groups at the N1 and C4 positions (as in 1,4-diethyl-4-piperidinol) further optimized steric and electronic properties, reducing basicity to mitigate off-target effects (e.g., hERG channel inhibition) while preserving target engagement [7].
Synthetic methodologies evolved in parallel, transitioning from classical pyridine hydrogenation to sophisticated transition-metal catalysis. For instance, ruthenium- and iridium-based catalysts enabled cis-diastereoselective hydrogenation of pyridinium salts, yielding chiral piperidines with >95% enantiomeric excess (ee) [7]. The Mannich reaction remains pivotal for constructing 4-piperidone intermediates, as demonstrated in the synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridines—scaffolds exhibiting antiviral activity against HIV-1 [4]. Recent innovations include multicomponent reactions and flow chemistry, enhancing atom economy and scalability for industrial applications [7].
Table 1: Key Synthetic Strategies for 4-Substituted Piperidines
Method | Catalyst/Reagents | Yield Range | Diastereoselectivity | Key Applications |
---|---|---|---|---|
Pyridine Hydrogenation | Ru/C, H₂ (50-100 bar) | 70-92% | cis > 20:1 | CNS agents (e.g., Melperone) |
Mannich Condensation | HCl, EtOH, Δ | 65-88% | Variable | Anticancer pyrazolopyridines |
Asymmetric Reduction | Ir(I)/P,N-ligand, H₂ | 85-99% | Up to 99% ee | 11β-HSD1 inhibitors |
Reductive Amination | NaBH₃CN, MeOH | 60-78% | N/A | Analgesic TFMP derivatives |
Industrial adoption surged with piperidinols serving as precursors to blockbuster drugs. Donepezil—a piperidine-based acetylcholinesterase inhibitor—was synthesized via Pd-catalyzed chemoselective hydrogenation, underscoring the scaffold’s versatility in neurodegenerative disease therapy [7]. Beyond pharmaceuticals, polymer science leverages 2-piperidone monomers for high-temperature polyamides (Tm ≈ 283°C), highlighting interdisciplinary impact [4].
1,4-Diethyl-4-piperidinol exemplifies a strategically engineered pharmacophore that addresses limitations of early piperidine derivatives. Its design integrates three modular regions: (1) the tertiary nitrogen for hydrogen-bond acceptor capacity, (2) the C4 hydroxyl group enabling H-bond donation, and (3) ethyl substituents conferring optimal lipophilicity (clogP ≈ 2.1) and steric bulk to enhance target specificity [8]. This trifecta supports conformationally constrained interactions with diverse biological targets, as validated in structure-activity relationship (SAR) studies of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives. Analgesic screening revealed that ethyl-linked analogues (e.g., compound 3) achieved 188% efficacy relative to morphine in murine hot-plate tests—attributed to dual modulation of opioid and non-opioid pathways [5].
Computational approaches have been instrumental in unlocking its potential. Ligand-based pharmacophore modeling clusters features from aligned piperidinol active sets (e.g., EGFR inhibitors), defining consensus hydrogen-bond acceptors, donors, and hydrophobic centroids [3]. For 1,4-diethyl-4-piperidinol, molecular dynamics simulations predict low-energy conformations where the N1-ethyl group occupies axial positions, facilitating van der Waals contacts with hydrophobic binding pockets. This aligns with crystallographic data from acetylcholinesterase complexes, where fluorinated benzamide-piperidine hybrids (e.g., compound 5d, IC50 = 13 nM) form hydrogen bonds with Tyr121 via the carbonyl group—a 30-fold potency gain over donepezil [6].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1